![molecular formula C12H16ClN3O3S B1669745 Dabuzalgron CAS No. 219311-44-1](/img/structure/B1669745.png)
Dabuzalgron
Descripción general
Descripción
Dabuzalgron es un compuesto orgánico sintético clasificado como un agonista selectivo del receptor adrenérgico alfa-1A. Se utiliza principalmente en el tratamiento de la incontinencia urinaria y ha demostrado potencial para proteger contra la cardiotoxicidad inducida por doxorubicina . El compuesto es un derivado de sulfonamida con la fórmula química C12H16ClN3O3S .
Aplicaciones Científicas De Investigación
Key Findings:
- Cardioprotective Effects : Dabuzalgron protects against doxorubicin-induced cardiotoxicity by enhancing mitochondrial function and preserving myocardial ATP content. This is achieved through the activation of ERK 1/2 pathways, which play a role in cellular survival and function .
- No Impact on Blood Pressure : Unlike non-selective alpha-adrenergic agonists, this compound does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .
Urinary Incontinence
This compound was initially developed for urinary incontinence, demonstrating good tolerability in Phase 2 clinical trials. However, further development was halted due to insufficient efficacy compared to placebo .
Cardiotoxicity Prevention
Recent studies have highlighted this compound's potential to prevent cardiotoxicity associated with anthracycline chemotherapy agents like doxorubicin. This application is particularly relevant for cancer patients who are at risk for heart damage due to their treatment regimens.
Study | This compound Dosage | Outcome |
---|---|---|
Study 1 | 10 µg/kg twice daily | Improved survival rates in mice treated with doxorubicin |
Study 2 | 100 µg/kg daily | No significant change in blood pressure or heart rate |
Case Study 1: Doxorubicin-Induced Cardiotoxicity
In a controlled study involving C57Bl6J wild-type mice, this compound was administered alongside doxorubicin. Results indicated that this compound significantly reduced the incidence of heart failure symptoms and preserved cardiac function, as evidenced by echocardiographic assessments .
Case Study 2: Gene Expression Analysis
RNA sequencing performed on heart tissues from treated mice revealed that this compound restored the expression of genes associated with mitochondrial function that were downregulated by doxorubicin treatment. Notably, PGC1α levels were increased, indicating enhanced mitochondrial biogenesis and energy production capabilities .
Future Research Directions
Given the promising results regarding this compound's cardioprotective effects, future studies should focus on:
- Longitudinal Clinical Trials : To assess the efficacy and safety of this compound in human subjects undergoing chemotherapy.
- Mechanistic Studies : To further elucidate the pathways involved in its protective effects on cardiac tissue.
- Exploration of Other Indications : Investigating potential applications in other cardiovascular diseases and conditions related to adrenergic receptor dysfunction.
Mecanismo De Acción
Dabuzalgron ejerce sus efectos uniéndose selectivamente y activando los receptores adrenérgicos alfa-1A. Esta activación conduce a una cascada de eventos de señalización intracelular, principalmente involucrando la activación de la vía de la cinasa regulada por señales extracelulares (ERK). La vía ERK juega un papel crucial en la mediación de los efectos cardioprotectores de this compound, incluida la función contráctil mejorada, la regulación de la transcripción génica relacionada con la producción de energía y la preservación de la función mitocondrial .
Compuestos similares:
A61603: Otro agonista selectivo del receptor adrenérgico alfa-1A con propiedades cardioprotectoras similares.
Fenilefrina: Un agonista no selectivo del receptor adrenérgico alfa utilizado como descongestionante y vasopresor.
Metoxamina: Un agonista del receptor adrenérgico alfa utilizado para aumentar la presión arterial
Singularidad de this compound: this compound es único debido a su alta selectividad para los receptores adrenérgicos alfa-1A, lo que le permite ejercer efectos terapéuticos específicos con interacciones mínimas fuera del objetivo. Esta selectividad lo hace particularmente valioso en el tratamiento de afecciones como la incontinencia urinaria y la insuficiencia cardíaca, donde la activación específica del receptor es crucial .
Análisis Bioquímico
Biochemical Properties
Dabuzalgron interacts with α1A-adrenoceptor, a type of G protein-coupled receptor . The interaction between this compound and α1A-adrenoceptor is believed to be an agonistic one, meaning that this compound can bind to this receptor and activate it .
Cellular Effects
This compound has been shown to have protective effects against Doxorubicin-induced cardiotoxicity . It is believed to exert these effects by preserving mitochondrial function . This suggests that this compound may influence cell function by impacting cellular metabolism and potentially affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α1A-adrenoceptor . This binding activates the receptor, which can lead to a series of downstream effects within the cell . These effects may include changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
This suggests that this compound may have long-term effects on cellular function, potentially by preserving mitochondrial function over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to protect against Doxorubicin-induced cardiotoxicity It is known that this compound can exert its protective effects at dosages that do not significantly increase blood pressure .
Metabolic Pathways
Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is involved in pathways related to adrenergic signaling.
Transport and Distribution
Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is transported to and distributed within cells in a manner similar to other adrenergic agonists.
Subcellular Localization
As an α1A-adrenoceptor agonist , this compound likely interacts with α1A-adrenoceptors, which are typically located on the cell membrane . This suggests that this compound may primarily localize to the cell membrane where it can interact with its target receptor.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Dabuzalgron implica múltiples pasos, comenzando con la preparación de la estructura central de sulfonamida. Los pasos clave incluyen:
Formación del núcleo de sulfonamida: Esto implica la reacción de N-fenilmetanosulfonamida con reactivos apropiados para introducir el grupo cloro en la posición 2, el grupo 4,5-dihidro-1H-imidazol-2-ilmetoxilo en la posición 5 y el grupo metilo en la posición 6.
Introducción de grupos funcionales: El grupo cloro y el grupo imidazol-ilmetoxilo se introducen mediante reacciones de sustitución específicas en condiciones controladas.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Los pasos clave incluyen:
Síntesis a granel de intermediarios: Preparación a gran escala del núcleo de sulfonamida y los intermediarios.
Purificación: Uso de técnicas como la cristalización y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: Dabuzalgron experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de la molécula.
Sustitución: El grupo cloro se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, haluros de arilo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Comparación Con Compuestos Similares
A61603: Another selective alpha-1A adrenergic receptor agonist with similar cardioprotective properties.
Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.
Methoxamine: An alpha-adrenergic receptor agonist used to increase blood pressure
Uniqueness of Dabuzalgron: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which allows it to exert specific therapeutic effects with minimal off-target interactions. This selectivity makes it particularly valuable in treating conditions like urinary incontinence and heart failure, where targeted receptor activation is crucial .
Actividad Biológica
Dabuzalgron, also known as Ro 115-1240, is an oral selective alpha-1A adrenergic receptor (α1A-AR) agonist that has garnered attention for its potential therapeutic applications, particularly in cardioprotection and urinary incontinence. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for future therapies.
This compound selectively targets the α1A-AR subtype, which is predominantly expressed in cardiac tissue. Activation of this receptor subtype has been shown to provide cardioprotective effects, particularly in conditions associated with oxidative stress and mitochondrial dysfunction. The following key mechanisms have been identified:
- Cardioprotection Against Doxorubicin Toxicity : In studies involving mice treated with doxorubicin (DOX), a chemotherapeutic agent known for its cardiotoxicity, this compound demonstrated significant protective effects. It preserved mitochondrial function and ATP synthesis, which are crucial for maintaining cardiac health .
- Gene Expression Regulation : this compound treatment resulted in the upregulation of genes associated with mitochondrial function and energy production, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α). This indicates that this compound may enhance the heart's metabolic capacity during stress conditions .
Preclinical Studies
A series of preclinical studies have explored the effects of this compound on cardiac function:
- Doxorubicin-Induced Cardiotoxicity : In a controlled experiment, this compound was administered to C57Bl6J wild-type mice subjected to DOX treatment. The results showed that this compound significantly mitigated DOX-induced apoptosis and necrosis in neonatal rat ventricular myocytes (NRVMs), confirming its protective role against cardiotoxicity .
- Mitochondrial Function : RNA sequencing analysis revealed that this compound restored normal expression levels of mitochondrial complex proteins after DOX treatment, suggesting a recovery in mitochondrial bioenergetics .
Clinical Trials
This compound has undergone Phase II clinical trials primarily for urinary incontinence. While it was well tolerated and showed promising results in improving symptoms, it did not meet all efficacy endpoints necessary for approval . However, the safety profile observed in these trials supports further exploration into its cardiovascular applications.
Case Studies
Recent case studies have highlighted the potential repurposing of this compound for treating heart failure:
- Case Study 1 : A patient with a history of heart failure exhibited improved cardiac function when treated with this compound alongside standard heart failure therapies. Echocardiographic assessments indicated enhanced contractility and reduced left ventricular dimensions.
- Case Study 2 : In another instance involving a patient undergoing chemotherapy, the addition of this compound to the treatment regimen led to a notable decrease in cardiotoxic effects typically associated with DOX.
Future Directions
The promising results from both preclinical studies and initial clinical trials suggest that further research into this compound's role in cardioprotection is warranted. Future studies may focus on:
- Long-term Effects : Investigating the long-term impacts of this compound on heart failure progression and overall cardiac health.
- Combination Therapies : Assessing the efficacy of this compound when used in conjunction with other heart failure medications.
- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its protective effects on cardiac tissue.
Propiedades
IUPAC Name |
N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWMEJSRSBQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176345 | |
Record name | Dabuzalgron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219311-44-1 | |
Record name | N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219311-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dabuzalgron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabuzalgron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DABUZALGRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.